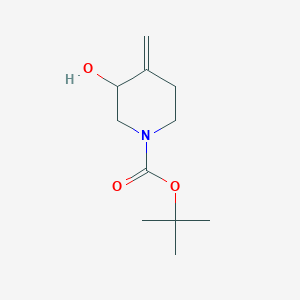

Tert-butyl 3-hydroxy-4-méthylènepipéridine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₃ and a molecular weight of 213.2735 g/mol . It is also known by its synonym N-t-BOC-4-Methylene-3-Piperidinol . This compound is notable for its applications in various fields, including chemistry, biology, and medicine.

Applications De Recherche Scientifique

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Industry: Utilized in the development of new materials and chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate typically involves the reaction of diisopropylamine with n-butyl lithium in tetrahydrofuran (THF) at -78°C . This reaction forms a lithium diisopropylamide (LDA) intermediate, which is then reacted with the appropriate piperidine derivative to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the synthesis generally follows similar principles as laboratory-scale methods, with adjustments for scale, efficiency, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols.

Comparaison Avec Des Composés Similaires

Activité Biologique

Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate (TBHMP) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of TBHMP, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TBHMP is characterized by the following chemical structure:

- Molecular Formula : C13H21NO3

- Molecular Weight : Approximately 239.31 g/mol

- CAS Number : 159635-22-0

The compound features a tert-butyl group, a hydroxyl group, and a methylene bridge in its piperidine ring, which contribute to its unique chemical properties and biological activity.

Research indicates that TBHMP may interact with various biological targets, including enzymes and receptors involved in key physiological processes. Some proposed mechanisms include:

- Inhibition of Enzymatic Activity : TBHMP has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's disease. In vitro studies suggest that TBHMP can reduce the aggregation of amyloid-beta peptides, potentially mitigating neurotoxicity associated with Alzheimer's pathology .

- Modulation of Chemokine Receptors : Preliminary studies suggest that TBHMP may act as a modulator of chemokine receptor activity, which could have implications for inflammatory diseases and cancer therapy. The interaction with chemokine receptors may influence immune cell trafficking and inflammatory responses .

In Vitro Studies

-

Neuroprotective Effects :

- A study demonstrated that TBHMP could protect astrocytes from amyloid-beta-induced toxicity. When astrocytes were treated with TBHMP alongside amyloid-beta peptides, there was a significant improvement in cell viability compared to controls treated with amyloid-beta alone .

- The compound also showed moderate inhibition of oxidative stress markers in cellular models exposed to neurotoxic agents.

- Enzyme Inhibition :

In Vivo Studies

In vivo studies involving rodent models have explored the effects of TBHMP on cognitive function and oxidative stress. Results indicated that while TBHMP showed promise in reducing markers of oxidative stress, its overall efficacy compared to established treatments like galantamine was less pronounced .

Comparative Analysis with Similar Compounds

To better understand the biological activity of TBHMP, it is useful to compare it with related compounds:

Case Studies

Several case studies have highlighted the potential applications of TBHMP:

- Neurodegenerative Disease Models : In models mimicking Alzheimer's disease pathology, TBHMP was administered alongside neurotoxic agents to assess its protective effects on neuronal health. Results showed a reduction in cell death markers and improved neuronal function indicators.

- Inflammatory Response Modulation : Research involving inflammatory models demonstrated that TBHMP could reduce cytokine levels associated with inflammation, suggesting a potential role in treating inflammatory disorders.

Propriétés

IUPAC Name |

tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMRNHROGUGVTAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C)C(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442094 | |

| Record name | tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159635-22-0 | |

| Record name | tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.